molecular formula C13H17NO3 B14834924 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide

4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14834924
M. Wt: 235.28 g/mol
InChI Key: IJUQUMZUHMPQKM-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropylmethoxy group attached to the benzene ring, along with a hydroxyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the following steps:

    Alkylation: The starting material, 2-hydroxybenzaldehyde, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde.

    Amidation: The intermediate 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is then reacted with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-(Cyclopropylmethoxy)-2-keto-N,N-dimethylbenzamide.

    Reduction: Formation of 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethoxy)-2-hydroxybenzamide
  • 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-diethylbenzamide
  • 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzoic acid

Comparison: 4-(Cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethoxy group and the dimethylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(16)11-6-5-10(7-12(11)15)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

IJUQUMZUHMPQKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OCC2CC2)O

Origin of Product

United States

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